![molecular formula C5H10ClF2NO B2836446 3-(Difluoromethyl)-3-methoxyazetidine;hydrochloride CAS No. 2377034-35-8](/img/structure/B2836446.png)
3-(Difluoromethyl)-3-methoxyazetidine;hydrochloride
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Overview
Description
Difluoromethyl groups are commonly used in pharmaceutical and agrochemical industries due to their ability to modify the physical and chemical properties of organic compounds . They can improve metabolic stability, solubility, and lipophilicity, which are crucial in drug design .
Synthesis Analysis
The synthesis of difluoromethylated compounds has seen significant advances in recent years . Various methods have been developed, including metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .
Molecular Structure Analysis
The molecular structure of difluoromethylated compounds is influenced by the presence of the CF2H group. This group is isosteric and isopolar to the –OH and –SH groups, acting as a lipophilic hydrogen bond donor .
Chemical Reactions Analysis
Difluoromethylation reactions are typically based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . These reactions have been achieved using various reagents and protocols .
Physical And Chemical Properties Analysis
The physical and chemical properties of difluoromethylated compounds are significantly influenced by the CF2H group. This group can enhance the lipophilicity, metabolic stability, and solubility of these compounds .
Scientific Research Applications
Biomimetic Therapeutics:
- Fluorinated proteins and peptides can mimic natural biomolecules, potentially serving as therapeutic agents. Their enhanced stability and selectivity make them promising candidates for drug development .
- The hydrophobic effect of fluorine can be harnessed to improve drug delivery systems. Fluorinated materials enhance stability and allow precise control over drug release .
- Fluorinated compounds are valuable for imaging techniques. Their unique properties enable better visualization of biological structures and processes .
Antiviral Activity
Researchers have synthesized 3-difluoromethyl-quinoxalin-2-mercapto-acetyl-urea, which exhibits dramatically improved antiviral activity. This compound could be a potential candidate for antiviral drug development .
Defluorinative Functionalization
Efficiently converting trifluoromethyl groups to difluoromethyl motifs is crucial for synthetic strategies. While challenges remain, this transformation holds promise for creating diverse chemical compounds .
Fluorescent Probes
Fluorescent probes play a vital role in various fields. Although not directly related to EN300-7457052, understanding fluorescent probe principles and applications is essential:
Basic Principles:- These probes are widely used in bioimaging, diagnostics, and drug discovery. Their fluorescence properties enable sensitive detection .
Safety and Hazards
Future Directions
The field of difluoromethylation has seen significant advances in recent years, and this trend is expected to continue . Future research will likely focus on developing more efficient and selective methods for difluoromethylation, as well as exploring new applications of difluoromethylated compounds in pharmaceutical and agrochemical industries .
properties
IUPAC Name |
3-(difluoromethyl)-3-methoxyazetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO.ClH/c1-9-5(4(6)7)2-8-3-5;/h4,8H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOKTSFOJLNNNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CNC1)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-3-methoxyazetidine;hydrochloride | |
CAS RN |
2377034-35-8 |
Source
|
Record name | 3-(difluoromethyl)-3-methoxyazetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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